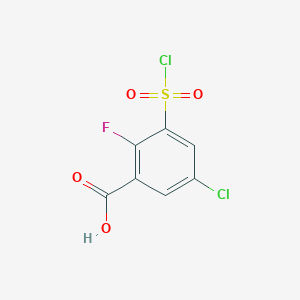

5-Chloro-3-(chlorosulfonyl)-2-fluorobenzoic acid

Description

5-Chloro-3-(chlorosulfonyl)-2-fluorobenzoic acid is a halogenated benzoic acid derivative with a chlorosulfonyl (-SO₂Cl) group at position 3, fluorine at position 2, and chlorine at position 5 on the benzene ring. Its molecular formula is C₇H₃Cl₂FO₄S, and molecular weight is 273.07 (CAS 56447-54-2) . The compound’s structure combines electron-withdrawing groups (Cl, F, and SO₂Cl), enhancing its reactivity in nucleophilic substitutions and electrophilic aromatic substitution reactions. This makes it a valuable intermediate in pharmaceutical synthesis, particularly for sulfonamide-based drugs .

Key properties include:

- CAS Number: 56447-54-2 (4-chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid) ; 1572516-04-1 (5-chloro-3-(chlorosulfonyl)-2-fluorobenzoyl chloride, a derivative) .

- Appearance: Typically a white to off-white powder .

- Reactivity: The chlorosulfonyl group facilitates reactions with amines to form sulfonamides, while the carboxylic acid group allows esterification or salt formation .

Properties

IUPAC Name |

5-chloro-3-chlorosulfonyl-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO4S/c8-3-1-4(7(11)12)6(10)5(2-3)15(9,13)14/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBGASARFLHIPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(chlorosulfonyl)-2-fluorobenzoic acid typically involves the chlorination of 3-(chlorosulfonyl)-2-fluorobenzoic acid. The reaction is carried out in the presence of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure the selective introduction of the chloro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of activated iron as a catalyst can enhance the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(chlorosulfonyl)-2-fluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted with other functional groups using nucleophilic reagents.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Hydrolysis: The chlorosulfonyl group can be hydrolyzed to form sulfonic acids under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

Sulfonic Acids: Formed through oxidation or hydrolysis of the chlorosulfonyl group.

Sulfides: Formed through reduction reactions.

Scientific Research Applications

Chemical Synthesis

5-Chloro-3-(chlorosulfonyl)-2-fluorobenzoic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactive chlorosulfonyl group allows for various transformations, making it valuable in the production of pharmaceuticals and agrochemicals.

Key Reactions:

- Substitution Reactions: The chloro and chlorosulfonyl groups can be replaced by nucleophiles such as amines or alcohols.

- Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide using lithium aluminum hydride.

- Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Research indicates that 5-Chloro-3-(chlorosulfonyl)-2-fluorobenzoic acid exhibits significant biological activities, particularly in antimicrobial applications. Studies have shown its effectiveness against various bacterial strains and fungi, suggesting potential use in medicinal chemistry.

Antimicrobial Properties:

- In vitro studies demonstrated inhibition against:

- Gram-positive Bacteria: Staphylococcus aureus (Inhibition Zone: 15 mm, MIC: 32 µg/mL)

- Gram-negative Bacteria: Escherichia coli (Inhibition Zone: 12 mm, MIC: 64 µg/mL)

- Fungi: Candida albicans (Inhibition Zone: 18 mm, MIC: 16 µg/mL)

These findings highlight its potential as a lead compound for developing new antimicrobial agents.

Pharmaceutical Applications

The compound is investigated for its potential use in drug development. Its unique structure allows it to serve as a building block for synthesizing various active pharmaceutical ingredients (APIs). This includes exploration in targeted therapies where specific interactions with biological targets are desired.

Industrial Applications

In industrial settings, 5-Chloro-3-(chlorosulfonyl)-2-fluorobenzoic acid is utilized in the production of specialty chemicals and agrochemicals. Its ability to undergo diverse chemical transformations makes it an essential component in the formulation of products designed for agricultural applications.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(chlorosulfonyl)-2-fluorobenzoic acid involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups such as chloro and fluoro enhances its electrophilic character, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce new functional groups or modify existing ones.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 5-chloro-3-(chlorosulfonyl)-2-fluorobenzoic acid with structurally related compounds:

Biological Activity

5-Chloro-3-(chlorosulfonyl)-2-fluorobenzoic acid (CAS Number: 1242339-73-6) is an aromatic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and implications for drug development, supported by relevant data and case studies.

Chemical Structure and Properties

5-Chloro-3-(chlorosulfonyl)-2-fluorobenzoic acid is characterized by the presence of a chlorosulfonyl group and a fluorine atom on a benzoic acid core. Its molecular formula is C₇H₃Cl₂FO₄S, with a molecular weight of approximately 273.07 g/mol. The unique arrangement of substituents imparts specific reactivity patterns that are advantageous for various synthetic applications, particularly in the development of pharmaceutical compounds.

Synthesis

The synthesis of 5-Chloro-3-(chlorosulfonyl)-2-fluorobenzoic acid typically involves the chlorosulfonation of 2-fluorobenzoic acid. The process can be summarized as follows:

- Starting Material : 2-Fluorobenzoic acid.

- Reagents : Chlorosulfonic acid.

- Reaction Conditions : The reaction is conducted under controlled temperatures to ensure the formation of the desired chlorosulfonyl derivative.

Anticancer Properties

Recent studies have indicated that 5-Chloro-3-(chlorosulfonyl)-2-fluorobenzoic acid serves as a precursor for synthesizing pharmaceutical compounds with anticancer properties . Its derivatives have shown promising cytotoxic effects against various cancer cell lines, including:

- Human breast adenocarcinoma (MCF-7)

- Human cervical carcinoma (HeLa)

- Human duodenal adenocarcinoma (HuTu 80)

The mechanism of action appears to involve the inhibition of DNA synthesis and induction of apoptosis through mitochondrial pathways, leading to cell death. For example, one study demonstrated that compounds derived from this acid exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin and Sorafenib, indicating significant potential as anticancer agents .

Enzyme Inhibition

5-Chloro-3-(chlorosulfonyl)-2-fluorobenzoic acid has also been investigated for its role in enzyme inhibition , particularly concerning sodium channels (Nav1.3). Research indicates that derivatives can selectively inhibit Nav1.3 channels, which are implicated in pain pathogenesis and other neurological disorders. In vivo studies have shown that these compounds can modulate neuronal excitability without severe side effects, suggesting their potential as therapeutic agents in pain management .

Case Studies

-

Cytotoxicity Assessment :

A study assessed the cytotoxicity of various derivatives of 5-Chloro-3-(chlorosulfonyl)-2-fluorobenzoic acid against multiple cancer cell lines. The results indicated that certain compounds exhibited enhanced activity compared to their parent structures, with lead compounds showing significant promise in inducing apoptosis in cancer cells . -

Neuronal Studies :

Another investigation into the pharmacological profile of a derivative demonstrated its efficacy in reducing pain-related behaviors in animal models, correlating with its ability to inhibit Nav1.3 channels selectively .

Comparative Analysis of Related Compounds

To better understand the biological activity of 5-Chloro-3-(chlorosulfonyl)-2-fluorobenzoic acid, it is useful to compare it with structurally related compounds:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| Chlorosulfonyl isocyanate | N/A | High reactivity but limited biological data |

| Sulfonimidates | N/A | Moderate enzyme inhibition |

| 4-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid | 1242339-73-6 | Antitumor activity similar to parent compound |

Q & A

Q. What are the recommended methods for synthesizing 5-chloro-3-(chlorosulfonyl)-2-fluorobenzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves chlorosulfonation of a fluorobenzoic acid precursor. For example, derivatives like 2-fluorobenzoic acid (HFBA) are often functionalized using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation . Reaction optimization may include adjusting stoichiometric ratios of chlorosulfonic acid, monitoring reaction time, and using inert atmospheres to prevent hydrolysis of the chlorosulfonyl group. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product .

Q. How should researchers characterize the purity and structural integrity of 5-chloro-3-(chlorosulfonyl)-2-fluorobenzoic acid?

Key characterization techniques include:

- NMR spectroscopy : and NMR to confirm substituent positions and assess purity.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (CHClFOS, exact mass: 254.94 g/mol) .

- X-ray diffraction (XRD) : For crystalline samples, single-crystal XRD using programs like SHELXL can resolve bond angles and confirm sulfonyl/chloro group orientation .

Q. What safety precautions are essential when handling this compound in the lab?

The chlorosulfonyl group is highly reactive and moisture-sensitive. Key precautions include:

- Using anhydrous conditions and dry glassware.

- Wearing PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Working in a fume hood to prevent inhalation of toxic fumes.

- Storing the compound at 0–6°C in airtight, light-resistant containers to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies in NMR or MS data often arise from residual solvents, tautomerism, or rotational isomers. For example, NMR chemical shifts can vary due to solvent polarity or hydrogen bonding. To address this:

Q. What strategies are effective for improving the solubility of this compound in aqueous or organic reaction media?

The compound’s low solubility in polar solvents (due to the chlorosulfonyl group) can hinder reactions. Strategies include:

Q. How can the reactivity of the chlorosulfonyl group be exploited in multi-step syntheses?

The chlorosulfonyl moiety serves as a versatile electrophile. Applications include:

- Nucleophilic substitution : Reacting with amines to form sulfonamides (e.g., for drug-discovery scaffolds).

- Cross-coupling reactions : Using Pd catalysts to couple with arylboronic acids, enabling C–S bond formation.

- Polymer synthesis : Incorporating the compound as a monomer in sulfonated polymers for ion-exchange membranes .

Q. What experimental approaches are recommended for studying the compound’s stability under varying pH conditions?

- pH-dependent stability assays : Incubate the compound in buffers (pH 1–12) at 25°C and 37°C, then monitor degradation via HPLC.

- Kinetic analysis : Calculate half-life (t) using first-order kinetics.

- Identification of degradation products : LC-MS or GC-MS to detect hydrolysis byproducts (e.g., sulfonic acids) .

Methodological Notes

- Crystallography challenges : The compound’s tendency to form twinned crystals may complicate XRD analysis. Use SHELXD for structure solution and refine with SHELXL, applying TWIN/BASF commands to model twinning .

- Contradictory synthetic yields : Variations in yield (e.g., 40–70%) often stem from impurities in starting materials. Pre-purify precursors like 2-fluorobenzoic acid via sublimation or distillation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.